molecular formula C15H13N3O4 B2464323 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide CAS No. 1790608-32-0

3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide

Cat. No. B2464323
CAS RN: 1790608-32-0
M. Wt: 299.286
InChI Key: TXJGNLRTGVWNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MLN4924 selectively inhibits the activity of the NEDD8-activating enzyme (NAE), which plays a crucial role in the protein degradation pathway known as the ubiquitin-proteasome system (UPS).

Scientific Research Applications

Chemical and Pharmacological Properties

3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide, due to its complex structure, participates in a variety of biochemical processes and holds potential for numerous scientific research applications. However, specific studies directly addressing this compound were not identified, indicating a gap in the literature or a highly specialized area of research. The discussion below reflects broader research trends related to chemical compounds with structural or functional similarities, providing insights into potential applications of the compound .

Role in Neuroprotection and Stroke Recovery

Research into neuroprotective strategies highlights the importance of compounds that can mitigate the complex signaling cascades following a cerebrovascular stroke. Compounds that exhibit neuroprotective properties, such as certain inhibitors acting on glutamate receptors, have been studied for their potential to prevent secondary cerebral injury and minimize disability after stroke events. The detailed mechanisms of action, including antagonism of specific glutamate receptors, could suggest a research avenue for 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide if it shares similar pharmacological profiles (Karsy et al., 2017).

Application in Epilepsy Treatment

The exploration of ionotropic glutamate receptors, particularly AMPA and NMDA receptors, in epilepsy, offers another potential research application. These receptors play crucial roles in the excitatory neurotransmission and neuronal hyperexcitation associated with seizures. Compounds that can modulate these receptors' activity have been investigated for their anti-seizure properties. Given the structural complexity of 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide, studying its interaction with glutamate receptors could uncover novel therapeutic approaches to epilepsy management (Hanada, 2020).

Antipsychotic Potential

Another intriguing application is in the development of antipsychotic medications. Risperidone, a benzisoxazol derivative with potent serotonin (5-HT2) and dopamine (D2) receptor antagonism, represents a class of compounds that offers therapeutic potential in the treatment of schizophrenia by balancing dopaminergic and serotonergic neurotransmission. The pharmacological profile of risperidone suggests that compounds like 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide could be investigated for similar antipsychotic effects, particularly if they exhibit affinity for serotonin and dopamine receptors (Grant & Fitton, 1994).

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-8-13(22-17-9)16-12(19)6-7-18-14(20)10-4-2-3-5-11(10)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJGNLRTGVWNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide

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